Ethyl 3-cyclopropyl-3-oxopropanoate
Overview
Description
Ethyl 3-cyclopropyl-3-oxopropanoate is a chemical compound that belongs to the family of cyclopropyl esters. These compounds are characterized by a three-membered cyclopropane ring attached to an ester functional group. The presence of the cyclopropane ring is known to impart unique chemical and physical properties to these molecules due to the ring strain and the potential for interesting reactivity.
Synthesis Analysis
The synthesis of cyclopropyl-containing esters can be achieved through various methods. For instance, ethyl 2-(2-chloroethyl)acrylate has been used as a versatile α-cyclopropylester cation synthon, reacting efficiently with different nucleophiles through Michael addition followed by intramolecular capture of the incipient ester enolate to afford functionalized cyclopropane esters in high yields . Another approach involves the reaction of ethyl cyanoacetate with carbon disulfide and ethyl 4-chloroacetoacetate to synthesize substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, which regioselectively involves the ester group .
Molecular Structure Analysis
Chemical Reactions Analysis
Cyclopropane-containing esters participate in various chemical reactions. For example, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate initiates the cationic polymerization of N-vinylcarbazole, demonstrating the reactivity of the cyclopropane moiety under certain conditions . Additionally, the reaction of small-size cycloalkane rings with RuO4 has been shown to lead to oxidative ring opening, as seen with ethyl 2,2-dimethoxycyclopropane-1-carboxylates .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Transformations
- Ethyl 3-cyclopropyl-3-oxopropanoate has been used in various synthesis and chemical transformation processes. For instance, it is involved in the synthesis of substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, a process based on the reaction of ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate (Larionova et al., 2013). Additionally, it has been used in the copper-catalyzed Buchner reaction of ethyl 3-arylmethylamino-2-diazo-3-oxopropanoates, demonstrating N-substituent-controlled chemoselectivity (Jing Liu et al., 2017).
Analytical and Bioanalytical Methods
- Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a molecule with potent acetylcholinesterase inhibition property, has been quantitatively measured using a bioanalytical method developed and validated according to USFDA guidelines. This method includes in vitro metabolite profiling using Liquid Chromatography-Mass Spectrometry (Nemani et al., 2018).
Application in Organic Synthesis
- In organic synthesis, ethyl 3-aryl-3-oxopropanoates have been utilized for asymmetric reduction to the corresponding alcohols using the fungus Rhizopus arrhizus and other Rhizopus species, demonstrating enantioselectivity (Salvi & Chattopadhyay, 2006). It has also been used in the synthesis of heterocycles with a cyclopropyl substituent, involving reactions with chloroacetone and ammonia, benzaldehyde and ammonia, and benzoquinone (Pokhodylo et al., 2010).
Facilitation of Chemical Reactions
- Ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates have been prepared from reactions involving ethyl 3-bromo-2-oxopropanoate in the presence of anhydrous potassium phosphate, demonstrating the role of ethyl 3-cyclopropyl-3-oxopropanoate in facilitating certain chemical reactions (Ge et al., 2006).
Anticancer Potential
- The anticancer potential of certain novel 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides, synthesized from ethyl 3-hydrazinyl-3-oxopropanoate, has been investigated, showing significant activity against HT-29 colon cancer cell line and moderate activity against leukemia K562 cell line (Abdel‐Aziz et al., 2013).
Miscellaneous Applications
- Ethyl 3-aryl-3-oxopropanoates have also been utilized in the synthesis of polysubstituted pyrroles, providing a method for the introduction of various functional groups into the pyrrole ring (Urbanaitė & Čikotienė, 2016). They are also involved in the transformation of carboxylic acid esters into 2-substituted allyl halides, which are key intermediates in the synthesis of compounds like racemic ipsenol and ipsdienol, components of a beetle pheromone (Matyushenkov & Kulinkovich, 2006).
Safety And Hazards
Ethyl 3-cyclopropyl-3-oxopropanoate is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
ethyl 3-cyclopropyl-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-11-8(10)5-7(9)6-3-4-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSVADABIDBSBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294564 | |
Record name | ethyl 3-cyclopropyl-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60294564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-cyclopropyl-3-oxopropanoate | |
CAS RN |
24922-02-9 | |
Record name | Ethyl 3-cyclopropyl-3-oxopropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24922-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-cyclopropyl-3-oxopropanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024922029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24922-02-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97121 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 3-cyclopropyl-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60294564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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